(R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid is a chemical compound that belongs to the class of quinoxaline derivatives. These compounds are characterized by a bicyclic structure that includes nitrogen atoms. This specific compound features a tetrahydroquinoxaline moiety with a keto group at position 3 and an acetic acid side chain. Quinoxaline derivatives have gained attention in medicinal chemistry due to their diverse pharmacological properties, including potential applications in treating neurological disorders and acting as inhibitors in various biochemical pathways .
The compound has the following identifiers:
Quinoxaline derivatives, including (R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid, are classified based on their structural features and biological activities. They are often explored for their roles in medicinal chemistry due to their potential therapeutic effects .
Several synthetic routes have been developed for the preparation of (R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure the desired stereochemistry and yield of the product. The use of chiral catalysts may also be employed to enhance selectivity towards the (R)-enantiomer .
The chemical reactivity of (R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid primarily involves:
The compound's ability to participate in these reactions is attributed to its functional groups, particularly the keto and carboxylic acid functionalities which enhance nucleophilicity and electrophilicity respectively .
The mechanism of action for (R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid involves its interaction with specific biological targets such as receptors or enzymes. The binding affinity and selectivity towards these targets can influence its pharmacological effects.
Research indicates that quinoxaline derivatives can modulate neurotransmitter systems and exhibit neuroprotective properties. The specific mechanism often involves:
Data from studies suggest that this compound may hold promise in treating conditions such as neurodegenerative diseases due to its ability to cross the blood-brain barrier and interact with central nervous system targets .
While specific physical properties such as melting point and boiling point are not extensively documented for this compound, it is generally expected to exhibit moderate solubility in organic solvents given its structural characteristics.
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) can provide further insights into its structural characteristics and purity assessment .
(R)-2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid has potential applications in scientific research and medicinal chemistry:
Stereochemistry plays a pivotal role in the pharmacological activity of tetrahydroquinoxaline derivatives. The asymmetric carbon at position 2 of the quinoxalinone ring creates distinct spatial orientations for substituents, leading to enantiomer-specific biological interactions. Studies on structurally related tetrahydroisoquinoline (THIQ) analogs reveal that enantiomeric purity significantly influences target affinity and selectivity. For instance, THIQ-based antitumor antibiotics like saframycin A exhibit stereospecific interactions with DNA, while synthetic THIQ derivatives demonstrate enantioselective binding to enzymes and receptors [1].
The acetic acid moiety in (R)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid enhances its potential as a bioisostere for carboxylate-containing pharmacophores. This functional group enables salt formation, improves water solubility, and facilitates interactions with positively charged binding pockets. Stereoselective synthesis of the (R)-enantiomer remains crucial because molecular docking analyses indicate that protein binding sites often exhibit chiral discrimination. Computational studies on analogous systems reveal differences in binding energy exceeding 2 kcal/mol between enantiomers, translating to significant potency variations [4] [6].
Table 1: Comparative Biological Activities of Tetrahydroquinoxaline Stereoisomers
Biological Activity | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Reference |
---|---|---|---|
PARP-1 Inhibition | IC₅₀ = 2.31-3.05 nM | IC₅₀ = 8.73-12.4 nM | [6] |
Hepatoprotective Effects | 55% inhibition at 10µM | 44% inhibition at 10µM | [3] |
Antifungal Activity | MIC = 12.5-25 µg/mL | MIC = 50-100 µg/mL | [10] |
Coronavirus Inhibition | EC₅₀ = 7.8 µM | EC₅₀ = 21.3 µM | [4] |
Structural analogs of (R)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetic acid demonstrate diverse therapeutic potentials. Quinoxaline-based PARP-1 inhibitors incorporating the 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline moiety exhibit nanomolar inhibitory activity (IC₅₀ = 2.31-8.73 nM). These compounds demonstrate synergistic lethality in BRCA1-mutated breast cancer cells (MDA-MB-436), with one derivative showing IC₅₀ = 2.57 µM compared to olaparib's 8.90 µM. Molecular docking reveals that the quinoxalinedione scaffold binds to the nicotinamide-ribose (NI) site of PARP-1 through H-bonding with Gly863 and Ser904 residues [6].
N-Aryl acetamide derivatives bearing the (R)-3-oxotetrahydroquinoxaline scaffold exhibit significant antifungal activity against Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Microsporum gypsum (MIC values 12.5-50 µg/mL). The antifungal potency correlates with the electron-withdrawing nature of the aryl substituents, suggesting electron-deficient rings enhance membrane penetration or target binding [10].
Torcetrapib, a 4-amino-substituted 1,2,3,4-tetrahydroquinoline carbamate, demonstrates potent cholesteryl ester transfer protein (CETP) inhibition (IC₅₀ = 0.05 µM). Although not identical, its tetrahydroquinoline core shares structural similarities with the target compound, suggesting potential cardiovascular applications. In rabbit models, torcetrapib elevated HDLc nearly fourfold and reduced aortic lesions by 60%, demonstrating the therapeutic potential of this chemotype [3].
Table 2: Pharmacological Profile of Key Tetrahydroquinoxaline Analogs
Structural Class | Biological Activity | Potency | Mechanistic Insights |
---|---|---|---|
2,3-Dioxotetrahydroquinoxalines | PARP-1 Inhibition | IC₅₀ = 2.31-8.73 nM | Binds NI site via H-bonds with Gly863/Ser904 |
N-Aryl-[(2R)-3-oxotetrahydroquinoxalin-2-yl]acetamides | Antifungal | MIC = 12.5-50 µg/mL | Disruption of fungal membrane integrity |
4-Aminotetrahydroquinoline carbamates (Torcetrapib) | CETP Inhibition | IC₅₀ = 0.05 µM | Reversible inhibition of cholesteryl ester transfer |
Pyrroloquinolinedione-rhodanine hybrids | Factor Xa/XIa Inhibition | IC₅₀ = 2.8-9.4 µM | Binding to S1/S4 specificity pockets |
Quinoxaline-3-carboxamides | Anti-coronavirus | EC₅₀ = 7.8-15.3 µM | Viral protease/membrane fusion inhibition |
Despite progress with quinoxalinone derivatives, significant knowledge gaps exist regarding the specific (R)-enantiomer. Most studies report racemic mixtures, obscuring the stereospecific contributions to biological activity. The precise metabolic fate of the (R)-configuration remains uncharacterized, and its potential for drug-drug interactions is unexplored. Furthermore, while computational predictions suggest favorable ADMET properties for related compounds, experimental validation for this specific enantiomer is lacking [4] [6].
Key research objectives include:
The instability of cis-isomers observed in tetrahydroquinoxaline-3-carboxylic acid derivatives highlights another research priority. Computational studies indicate that the cis-isomer of 6-substituted analogs undergoes spontaneous epimerization to the trans-configuration, likely facilitated by pyridine nitrogen participation. This underscores the need for conformational stabilization strategies specific to the (R)-enantiomer [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7